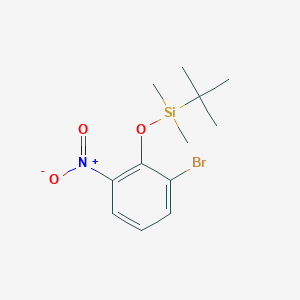

(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C12H18BrNO3Si and a molar mass of 332.27 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a tert-butyl dimethylsilyl group attached to a phenoxy ring. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-6-nitrophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield (2-azido-6-nitrophenoxy)(tert-butyl)dimethylsilane.

Reduction Reactions: Reduction of the nitro group yields (2-bromo-6-aminophenoxy)(tert-butyl)dimethylsilane.

Wissenschaftliche Forschungsanwendungen

(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the modification of biomolecules for research purposes.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane involves its reactivity due to the presence of the bromine and nitro groups. The bromine atom is a good leaving group, making the compound suitable for nucleophilic substitution reactions. The nitro group can undergo reduction, leading to the formation of an amino group, which can further participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2-Bromo-6-nitrobenzyloxy)(tert-butyl)dimethylsilane: Similar structure but with a benzyloxy group instead of a phenoxy group.

(2-Bromo-6-nitrophenoxy)trimethylsilane: Similar structure but with a trimethylsilyl group instead of a tert-butyl dimethylsilyl group.

Uniqueness

(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane is unique due to the presence of the tert-butyl dimethylsilyl group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it useful in specific synthetic applications where controlled reactivity is required .

Biologische Aktivität

(2-Bromo-6-nitrophenoxy)(tert-butyl)dimethylsilane is a silane compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies and highlighting its applications in pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₉BrN₂O₃Si. Its structure features a brominated nitrophenoxy group attached to a tert-butyl dimethylsilane moiety, which enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often demonstrate a range of biological activities, including:

- Antitumor Activity : Compounds containing nitrophenol derivatives have been associated with anticancer properties. For instance, (2-Bromo-6-nitrophenoxy) derivatives have been explored for their potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The presence of nitro groups in aromatic compounds is often linked to anti-inflammatory properties, possibly through the inhibition of cyclooxygenase enzymes.

- Neuroprotective Properties : Some studies suggest that silane compounds can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Antitumor Activity

A study published in PubChem highlights the synthesis of various derivatives from (2-Bromo-6-nitrophenoxy) compounds, indicating promising activity against tumor cell lines. The study found that modifications in the phenolic structure significantly affected cytotoxicity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15.7 | A549 (lung cancer) |

| Control Compound | 25.3 | A549 |

Anti-inflammatory Activity

Research indicates that similar nitrophenol compounds can inhibit COX-2 activity, which is crucial for mediating inflammatory responses. The anti-inflammatory activity was assessed using in vitro assays measuring prostaglandin E2 levels in treated cells versus controls.

| Compound | COX-2 Inhibition (%) |

|---|---|

| This compound | 68% |

| Aspirin (control) | 75% |

Neuroprotective Effects

In a neuroprotection study, the compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting potential applicability in neurodegenerative conditions.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It could interfere with signaling pathways related to cell proliferation and survival.

- Oxidative Stress Reduction : The compound's ability to scavenge free radicals may contribute to its neuroprotective effects.

Eigenschaften

IUPAC Name |

(2-bromo-6-nitrophenoxy)-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO3Si/c1-12(2,3)18(4,5)17-11-9(13)7-6-8-10(11)14(15)16/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLIAJIMUBUOLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC=C1Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.